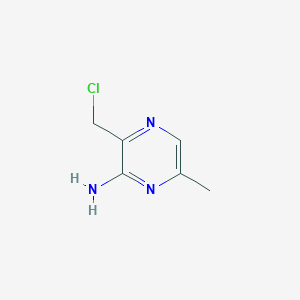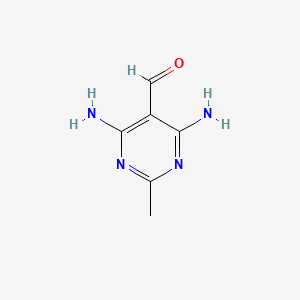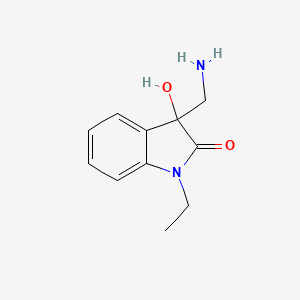
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indolin-2-one derivative is reacted with formaldehyde and a primary or secondary amine under acidic conditions. This reaction introduces the aminomethyl group at the 3-position of the indolin-2-one core .
Another approach involves the reductive amination of 3-formylindolin-2-one with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions or reductive aminations. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of 3-(formyl)-1-ethylindolin-2-one.
Reduction: Formation of 3-(hydroxymethyl)-1-ethylindolin-2-one.
Substitution: Formation of various substituted indolin-2-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The indolin-2-one core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)-1-methyl-3-hydroxyindolin-2-one
- 3-(Aminomethyl)-1-ethyl-3-hydroxyindole
- 3-(Aminomethyl)-1-ethyl-3-hydroxybenzindole
Uniqueness
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethyl groups at specific positions on the indolin-2-one core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-9-6-4-3-5-8(9)11(15,7-12)10(13)14/h3-6,15H,2,7,12H2,1H3 |
Clave InChI |
QUVQLBCVGUVFAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=O)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


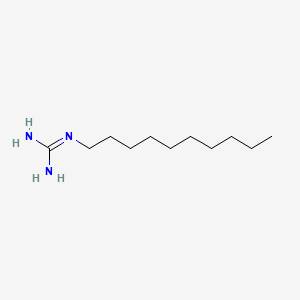
![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)
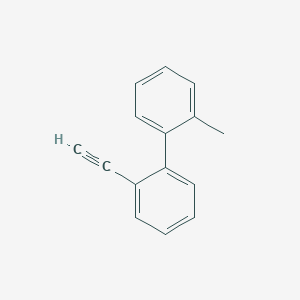

![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)

![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)

